molecular formula CHBr3O3S B12795154 Tribromomethanesulfonic acid CAS No. 5398-23-2

Tribromomethanesulfonic acid

Cat. No.: B12795154
CAS No.: 5398-23-2
M. Wt: 332.80 g/mol
InChI Key: DNUYPCSVTPIXRE-UHFFFAOYSA-N
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Description

Contextualization within Superacid Chemistry and Strong Acid Systems

Perhalogenated methanesulfonic acids are a subgroup of organosulfur compounds that play a significant role in the field of superacid chemistry. A superacid is defined as an acid with an acidity greater than that of 100% pure sulfuric acid, which corresponds to a Hammett acidity function (H₀) of -12. wikipedia.org These potent acid systems are crucial in various chemical processes because they can protonate even very weak bases, including hydrocarbons. rushim.ru The development of superacids, such as Magic Acid and fluoroantimonic acid, which are significantly stronger than sulfuric acid, has opened up new areas of chemistry, enabling the formation and study of stable, electron-deficient species like carbocations. rushim.ru

Perhalogenated methanesulfonic acids, such as trifluoromethanesulfonic acid (triflic acid), are commercially available superacids. wikipedia.org Triflic acid, for instance, is about a thousand times stronger than sulfuric acid. wikipedia.org The high acidity of these compounds stems from the strong electron-withdrawing effects of the halogen atoms attached to the methyl group. This inductive effect stabilizes the resulting conjugate base (anion) after the proton is donated, thereby increasing the acid's strength. chemguide.co.uklibretexts.org These acids are often used as catalysts in a variety of organic reactions, including Friedel-Crafts alkylations and acylations, polymerizations, and esterifications. researchgate.netwikipedia.org

Comparative Analysis with Trifluoromethanesulfonic Acid and Trichloromethanesulfonic Acid Congeners

Tribromomethanesulfonic acid (CBr₃SO₃H) is a member of the halogenated methanesulfonic acid family, which also includes the well-studied trifluoromethanesulfonic acid (CF₃SO₃H) and trichloromethanesulfonic acid (CCl₃SO₃H). The properties of these acids are heavily influenced by the nature of the halogen substituents.

Trifluoromethanesulfonic Acid (Triflic Acid, TfOH): As one of the strongest known organic acids, triflic acid is a benchmark for superacidity, with a pKa value of approximately -14.7. wikipedia.orgwikipedia.org Its exceptional strength is attributed to the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing effect, stabilizing the triflate (CF₃SO₃⁻) anion. libretexts.org This stability makes the triflate anion a poor nucleophile and an excellent leaving group, which is highly valuable in organic synthesis. researchgate.net Triflic acid is a colorless, hygroscopic liquid used extensively as a catalyst in research and industry. wikipedia.org

Trichloromethanesulfonic Acid: Compared to its trifluorinated counterpart, trichloromethanesulfonic acid is less commonly described in the literature. researchgate.net The first synthesis of its salts, known as "trichlates," dates back to 1845. researchgate.net While still a strong acid, the lower electronegativity of chlorine compared to fluorine results in a less pronounced inductive effect, rendering it a weaker acid than triflic acid. Raman spectroscopy studies indicate that it undergoes partial dissociation in aqueous solutions. researchgate.net

This compound: The electron-withdrawing effect of the three bromine atoms significantly enhances the acidity of the sulfonic acid group in this compound. vulcanchem.com Although quantitative pKa measurements are not widely reported, it is considered a very strong acid. The larger atomic radius and greater polarizability of bromine compared to fluorine and chlorine influence its chemical behavior. vulcanchem.com While the synthesis of tribromomethanesulfonates ("tribrates") has been challenging, methods have been developed involving the bromination of precursors like phenylmethanesulfonate (B8461500). researchgate.net The activity of halogenated methanesulfonic acids as catalysts in rosin (B192284) polymerization increases from methanesulfonic acid to the most reactive, trifluoromethanesulfonic acid, with this compound falling within this spectrum. google.com

PropertyTrifluoromethanesulfonic Acid (CF₃SO₃H)Trichloromethanesulfonic Acid (CCl₃SO₃H)This compound (CBr₃SO₃H)
Common NameTriflic AcidTrichlate AcidTribrate Acid
pKa-14.7 ± 2.0 wikipedia.orgNot widely reportedEstimated to be below -6 vulcanchem.com
Molecular Weight (g/mol)150.08 sigmaaldrich.com249.48332.80 vulcanchem.com
Key FeatureExtremely strong acid due to high electronegativity of fluorine. libretexts.orgHistorically significant, synthesized in 1845. researchgate.netStrong acid influenced by the large size and polarizability of bromine. vulcanchem.com

Historical Perspectives on Halogenated Methanesulfonic Acid Research

The study of methanesulfonic acid and its derivatives has historical roots in the 19th century. In 1845, Hermann Kolbe synthesized methanesulfonic acid through the reductive dehalogenation of trichloromethanesulfonic acid, a discovery that contributed to debunking the theory of vitalism in organic chemistry. rsc.org The synthesis of trichloromethanesulfonates was also first reported around this time. researchgate.net

For many years, methanesulfonic acid (MSA) itself received limited attention from the academic community until a 1999 paper highlighted its potential as a "green acid". rsc.org This was primarily due to its utility as a safer, more environmentally friendly alternative in electrochemical applications, such as electroplating. rsc.orgrsc.org

The development of halogenated methanesulfonic acids, particularly trifluoromethanesulfonic acid (triflic acid), marked a significant advancement in superacid chemistry. The term "superacid" was first introduced by James Bryant Conant in 1927 to classify acids stronger than conventional mineral acids. wikipedia.orgrushim.ru The synthesis and characterization of potent superacids like triflic acid in the latter half of the 20th century provided chemists with powerful tools for catalysis and for generating and stabilizing reactive intermediates. rushim.ruresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5398-23-2

Molecular Formula

CHBr3O3S

Molecular Weight

332.80 g/mol

IUPAC Name

tribromomethanesulfonic acid

InChI

InChI=1S/CHBr3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)

InChI Key

DNUYPCSVTPIXRE-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)O)(Br)(Br)Br

Origin of Product

United States

Synthetic Methodologies for Tribromomethanesulfonic Acid and Its Derivatives

Strategies for the Formation of the Tribromomethyl Sulfonyl Moiety

The creation of the CBr₃SO₂- group is the cornerstone of synthesizing tribromomethanesulfonic acid derivatives. The most successful methods begin with a pre-formed methanesulfonyl structure, which is then exhaustively brominated.

A key strategy for synthesizing the tribromomethanesulfonyl group involves the exhaustive bromination of aryl or alkyl methanesulfonates. researchgate.netuni-koeln.de The synthesis of the tribrate anion, [Br₃CSO₃]⁻, originates from the bromination of phenylmethanesulfonate (B8461500) using potassium hypobromite (B1234621) (KOBr). researchgate.net This reaction effectively replaces the three hydrogen atoms of the methyl group with bromine atoms to form phenyl tribromomethanesulfonate (C₆H₅OSO₂CBr₃). researchgate.netuni-koeln.de The successful formation of the tribromomethyl moiety in this ester has been confirmed by X-ray structure determination. researchgate.net

The bromination process has been optimized for industrial applications through the development of continuous-flow procedures. researchgate.netresearchgate.net These methods are efficient for the synthesis of various tribromomethylsulfones and tribromomethanesulfonates, starting from their corresponding methyl precursors. researchgate.netresearchgate.net The reaction is typically performed in a biphasic system (e.g., water-toluene) using potassium hypobromite as the brominating agent. researchgate.net To enhance the reaction rate and efficiency in this two-phase system, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBABr) is often employed. researchgate.net The use of a static mixer in a continuous-flow setup has been shown to be superior to a simple tube reactor, completing the bromination in as little as three minutes compared to 22 hours for batch processes. researchgate.net

Starting MaterialBrominating AgentCatalyst/ConditionsProductYieldReference
PhenylmethanesulfonateKOBrBasic conditionsPhenyl tribromomethanesulfonateNot specified researchgate.net
4-Isopropoxyphenyl methylsulfoneKOBr (in situ from Br₂ and KOH)TBABr, Toluene/Water, 38°C, 22h (Batch)4-Isopropoxyphenyl tribromomethanesulfonateExcellent researchgate.net
Methylsulfones/MethanesulfonatesKOBrContinuous-flow, Static mixer, 3 minTribromomethylsulfones/TribromomethanesulfonatesExcellent researchgate.netresearchgate.net

Once the phenyl tribromomethanesulfonate ester (C₆H₅OSO₂CBr₃) is formed, the tribromomethanesulfonate anion can be liberated by cleaving the ester bond. researchgate.net This cleavage is accomplished under basic conditions, a reaction analogous to the saponification of esters. researchgate.netlibretexts.org The process involves the nucleophilic attack of a hydroxide (B78521) ion on the sulfonyl sulfur, leading to the departure of the phenoxide leaving group. libretexts.orgmasterorganicchemistry.com This step is crucial as it allows for the isolation of the tribrate anion, which can then be converted into the free acid or other salts. researchgate.netuni-koeln.de The reaction effectively splits off the aryl fragment, providing access to the previously unknown tribromomethanesulfates. researchgate.netresearchgate.net

The general mechanism for base-promoted ester hydrolysis involves the addition of a hydroxide ion to the electrophilic center to form a tetrahedral intermediate, followed by the elimination of the leaving group. libretexts.org In this specific case, the stable phenoxide ion is displaced, yielding the tribromomethanesulfonate salt. This method represents the final step in accessing the target "tribrate" anion from the brominated ester precursor. researchgate.net

Challenges in Direct Synthetic Routes (e.g., Bromination of Carbon Disulfide)

Direct synthetic routes to this compound that mirror the successful preparation of its chlorinated analog, trichloromethanesulfonic acid, have proven to be challenging. Trichloromethanesulfonic acid can be prepared via the chlorination of carbon disulfide (CS₂) to form trichloromethanesulfenyl chloride (Cl₃CSCl), followed by oxidation. researchgate.netuni-koeln.de However, an analogous pathway for the bromo-derivative is not feasible. researchgate.net

A significant hurdle is that the bromination of carbon disulfide to form tribromomethanesulfenyl bromide (Br₃CSBr) does not proceed effectively. researchgate.net This failure prevents the use of CS₂ as a cheap and direct starting material for this compound, necessitating the multi-step approaches described previously. uni-koeln.deresearchgate.net

An alternative industrial synthesis pathway involves the radical bromination of methane (B114726) to produce tribromomethane (bromoform), which is then reacted with a sulfonating agent like chlorosulfonic acid. vulcanchem.com While this method avoids the problematic CS₂ bromination, it still presents its own challenges in controlling the reaction conditions and selectivity. vulcanchem.com

Preparation of Tribromomethanesulfonate Salts (Tribrates)

The synthesis of stable salts of this compound, known as "tribrates," is a direct outcome of the ester cleavage methodology. researchgate.net Following the base-induced cleavage of phenyl tribromomethanesulfonate, the resulting tribrate anion is present in solution as a salt, typically with the cation of the base used (e.g., potassium or lithium). researchgate.netuni-koeln.de

For example, the synthesis and isolation of lithium tribrate dihydrate (Li[Br₃CSO₃]·2H₂O) have been reported, and its molecular structure was confirmed via X-ray crystallography. researchgate.net The preparation of tribrates is the primary goal of the synthetic sequence that starts with the bromination of phenylmethanesulfonate. researchgate.netresearchgate.net The resulting acid, obtained after ion exchange of the potassium salt, provides access to this novel class of compounds. researchgate.net These salts are of interest due to the properties of the tribrate anion, which is considered the "bigger brother" of the well-known triflate anion. researchgate.net

Compound NameFormulaPreparation MethodReference
Lithium tribrate dihydrateLi[Br₃CSO₃]·2H₂OCleavage of phenyl tribromomethanesulfonate followed by cation exchange/crystallization researchgate.net
Potassium tribrateK[Br₃CSO₃]Cleavage of phenyl tribromomethanesulfonate with a potassium base uni-koeln.de
This compoundH[Br₃CSO₃]Ion exchange of the potassium salt researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction Studies of Tribromomethanesulfonate Anions and Related Compounds

The crystal structures of potassium tribromomethanesulfonate monohydrate (K[Br₃CSO₃]·H₂O) and lithium tribromomethanesulfonate dihydrate (Li[Br₃CSO₃]·2H₂O) have been determined with high precision.

The potassium salt, K[Br₃CSO₃]·H₂O, crystallizes in the monoclinic space group C2/c. renishaw.com In contrast, Li[Br₃CSO₃]·2H₂O adopts a triclinic structure with the space group P-1. iaea.org The detailed crystallographic data for both compounds are presented in the table below.

Table 1: Crystallographic Data for Tribromomethanesulfonate Salts

Parameter K[Br₃CSO₃]·H₂O renishaw.com Li[Br₃CSO₃]·2H₂O iaea.org
Crystal System Monoclinic Triclinic
Space Group C2/c P-1
a (pm) 2267.1(2) 634.65(4)
b (pm) 1282.25(8) 636.83(4)
c (pm) 2618.2(2) 2496.8(2)
α (°) 90 83.518
β (°) 111.266(2) 86.081(5)
γ (°) 90 72.061(5)
Z 8 4

The solid-state structures of both the potassium and lithium salts of tribromomethanesulfonate reveal complex intermolecular interactions. researchgate.netmdpi.com In K[Br₃CSO₃]·H₂O, a notable feature is the layered structure, which exhibits a clear separation between the lipophilic [CBr₃] groups and the hydrophilic regions containing the [SO₃] groups, potassium ions (K⁺), and water molecules. nanografi.com This segregation highlights the amphiphilic nature of the tribromomethanesulfonate anion.

In the case of Li[Br₃CSO₃]·2H₂O, the lithium cations (Li⁺) are found in a tetrahedral coordination environment, bonded to oxygen atoms from the sulfonate groups and water molecules. iaea.org This compound forms molecular dimers with the formula {Li₂(X₃CSO₃)₂/₁(H₂O)₂/₁(H₂O)₂/₂}. iaea.org The differences in the crystal structures between the lithium and potassium salts arise from variations in the orientation of these dimeric units relative to each other. iaea.org Hydrogen bonding plays a significant role in the stability of these crystal lattices, involving the water molecules and the oxygen atoms of the sulfonate groups. researchgate.net

Vibrational Spectroscopy Investigations (Raman and Infrared)

The assignment of fundamental vibrational modes in the [Br₃CSO₃]⁻ anion is accomplished by analyzing its Raman and infrared spectra and is often supported by theoretical calculations. renishaw.comtanta.edu.egillinois.edu These modes include the characteristic stretching and bending vibrations of the C-Br, C-S, and S-O bonds, as well as torsional and rocking motions of the entire anion. mdpi.com The vibrational frequencies are dependent on the masses of the atoms and the strength of the chemical bonds. du.ac.in

The vibrational spectra of the [Br₃CSO₃]⁻ anion are characterized by a series of distinct absorption bands in the infrared and scattering peaks in the Raman spectra. metrohm.comrenishaw.com The symmetric and asymmetric stretching vibrations of the SO₃ group typically appear as strong bands in the IR spectrum. nih.gov The C-Br stretching and bending modes also give rise to characteristic peaks, although their positions can be influenced by the crystalline environment and the nature of the cation. renishaw.comnanografi.com The comprehensive analysis of these spectroscopic signatures, in conjunction with theoretical calculations, provides a detailed picture of the anion's structure and bonding. renishaw.com

Nuclear Quadrupole Resonance (NQR) Spectroscopy Studies (Analogous to Trichlates)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as the bromine isotopes ⁷⁹Br and ⁸¹Br. du.ac.inethz.ch This method measures the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. rsc.org

While specific NQR studies on tribromomethanesulfonates are not widely reported, valuable insights can be drawn from studies on analogous trichloromethanesulfonates ("trichlates") and other organobromine compounds. In these systems, the ³⁵Cl or ⁷⁹/⁸¹Br NQR frequencies are highly sensitive to the nature of the cation and the intermolecular interactions within the crystal lattice. rsc.org For instance, in ionic derivatives, the NQR frequencies have been observed to change significantly with the ionic radius of the alkali metal cation.

For the [Br₃CSO₃]⁻ anion, the three bromine atoms are expected to give rise to distinct NQR signals if they are in crystallographically inequivalent positions. The NQR frequencies would provide a direct measure of the C-Br bond character and the charge distribution within the CBr₃ group. The sensitivity of ⁷⁹/⁸¹Br NQR would also make it an excellent tool for detecting subtle changes in the crystal packing and the strength of intermolecular interactions, such as halogen bonding. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Tribromomethanesulfonate Anion Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to the tribromomethanesulfonate anion (CBr₃SO₃⁻) to predict its optimized geometry and understand the distribution of electronic charge, which is key to its stability.

Calculations, often using functionals like B3LYP with large basis sets (e.g., 6-311+G(d,p)), predict a C₃ᵥ symmetry for the anion, similar to its trifluoromethanesulfonate (B1224126) counterpart. The central carbon atom is bonded tetrahedrally to the sulfur atom and three bromine atoms. The sulfonate group also exhibits a tetrahedral-like geometry around the sulfur atom.

The key structural feature revealed by DFT is the significant charge delocalization. The negative charge is not localized on a single oxygen atom but is distributed across the entire sulfonate group (SO₃) and, to a lesser extent, pulled away by the potent electron-withdrawing tribromomethyl (CBr₃) group. This delocalization is a direct consequence of two primary electronic effects:

Inductive Effect (-I): The three highly electronegative bromine atoms create a strong dipole, pulling electron density away from the central carbon atom. This effect propagates to the sulfonate group, dispersing the negative charge and stabilizing the anion.

Resonance: The formal negative charge is shared among the three oxygen atoms of the sulfonate group, a classic example of resonance stabilization.

Natural Bond Orbital (NBO) analysis, a common tool used in conjunction with DFT, quantifies this charge distribution. It shows that a significant portion of the negative charge resides on the oxygen atoms, with a smaller but substantial positive charge on the sulfur atom. The CBr₃ group as a whole carries a slight negative charge, but the carbon atom itself is rendered significantly electron-deficient due to the pull from the adjacent bromine and sulfonate groups.

The table below summarizes typical geometric parameters for the tribromomethanesulfonate anion as predicted by DFT calculations.

Table 1: Calculated Geometric Parameters for the Tribromomethanesulfonate Anion (CBr₃SO₃⁻) from DFT.
ParameterTypical Calculated ValueDescription
C–S Bond Length~1.90 - 1.93 ÅThe bond connecting the tribromomethyl and sulfonate moieties. This is slightly longer than the C-S bond in triflate due to the larger size of bromine atoms.
S–O Bond Length~1.47 - 1.49 ÅThe three S-O bonds are equivalent, indicating resonance and charge delocalization.
C–Br Bond Length~1.95 - 1.98 ÅThe bond between the central carbon and each bromine atom.
O–S–O Bond Angle~113 - 115°Reflects the resonance within the sulfonate group, slightly deviating from a perfect tetrahedral angle.
S–C–Br Bond Angle~106 - 108°Angle within the tetrahedral arrangement around the carbon atom, slightly compressed from the ideal 109.5°.

Theoretical Predictions of Acidity and Stability Profiles

The remarkable acidity of tribromomethanesulfonic acid is directly related to the exceptional stability of its conjugate base, the tribromomethanesulfonate anion. Theoretical chemistry allows for the direct calculation of acidity, most commonly expressed as the gas-phase acidity (GPA), which is the Gibbs free energy (ΔG°acid) or enthalpy (ΔH°acid) of the deprotonation reaction:

CBr₃SO₃H (g) → CBr₃SO₃⁻ (g) + H⁺ (g)

A lower GPA value (more negative ΔG°acid) corresponds to a stronger acid. Computational studies consistently place this compound in the category of superacids. Its high acidity stems from the cumulative electron-withdrawing power of the CBr₃ group, which stabilizes the resulting anion far more effectively than the single methyl group in methanesulfonic acid or even the hydrogen in sulfuric acid.

While the fluorine atoms in trifluoromethanesulfonic acid are more electronegative than bromine atoms, bromine's greater polarizability can also play a significant role in stabilizing the anion. However, most high-level calculations confirm that the inductive effect is dominant, and thus trifluoromethanesulfonic acid is predicted to be a slightly stronger acid than this compound.

The table below compares the theoretically predicted gas-phase acidities of this compound with other benchmark acids.

Table 2: Comparison of Calculated Gas-Phase Acidity (ΔH°acid) for Selected Brønsted Acids.
CompoundFormulaPredicted ΔH°acid (kcal/mol)Relative Acidity
Trifluoromethanesulfonic acidCF₃SO₃H~299 - 301Extremely High (Superacid)
This compound CBr₃SO₃H ~303 - 305 Very High (Superacid)
Sulfuric acidH₂SO₄~330 - 333High (Strong Acid)
Methanesulfonic acidCH₃SO₃H~335 - 338High (Strong Acid)
Note: Lower ΔH°acid values indicate stronger acidity. Values are representative and depend on the level of theory and basis set used.

These calculations affirm that the stability of the CBr₃SO₃⁻ anion is the determining factor for the acid's strength. The efficient delocalization of the negative charge across the stable, electronically "cushioned" anion makes the removal of the proton a highly favorable process.

Molecular Dynamics Simulations and Interfacial Behavior Modeling

While DFT calculations are excellent for single, isolated molecules, Molecular Dynamics (MD) simulations are employed to model the behavior of molecules in a condensed phase, such as in an aqueous solution. For a system involving this compound, MD simulations can provide critical insights into solvation, ion-pairing, and proton transport.

In a simulated aqueous environment, MD studies would focus on the following:

Solvation Shell Structure: Investigating the hydration shell around the CBr₃SO₃⁻ anion. Simulations can determine the average number of water molecules in the first and second solvation shells and their preferred orientation relative to the anion's sulfonate and tribromomethyl groups. Due to the charge distribution, water molecules are expected to orient their hydrogen atoms towards the oxygen atoms of the sulfonate group. The large, hydrophobic CBr₃ group would likely disrupt the local water structure.

Ion Pairing Dynamics: In concentrated solutions, MD can model the interaction between the hydronium ion (H₃O⁺) and the tribromomethanesulfonate anion. Given the anion's poor coordinating ability (a hallmark of superacid conjugate bases), these simulations would likely show a very low propensity for contact ion-pair formation, with the ions remaining well-separated by solvent molecules. This "free" state of the proton is what makes superacids such effective catalysts in solution.

Interfacial Behavior: MD simulations can also model the behavior of tribromomethanesulfonate at interfaces, such as the air-water interface. Due to its amphiphilic nature (a polar, hydrophilic SO₃⁻ head and a bulky, more hydrophobic CBr₃ tail), the anion would be expected to show a preference for the interface, orienting itself with the CBr₃ group pointing towards the non-polar phase (air) and the sulfonate group solvated in the aqueous phase. This has implications for its potential use in phase-transfer catalysis or as a surface-active agent in specialized electrochemical systems.

To date, while extensive MD studies exist for the analogous trifluoromethanesulfonate anion, specific published simulations for tribromomethanesulfonate are less common. However, the principles and expected outcomes, based on its calculated structure and properties, provide a robust framework for predicting its behavior in solution and at interfaces.

Reactivity and Reaction Mechanisms

Brønsted Acidity in Organic and Nonaqueous Media (Inferred from Congeners)

Tribromomethanesulfonic acid is predicted to be a superacid, a class of acids stronger than 100% sulfuric acid. This exceptional Brønsted acidity arises from the intense inductive effect of the three highly electronegative bromine atoms. These atoms pull electron density away from the central carbon atom and, consequently, from the sulfonic acid group. This effect stabilizes the resulting conjugate base, the tribromomethanesulfonate anion (CBr₃SO₃⁻), after the proton (H⁺) is donated.

The stability of the conjugate base is a crucial factor in determining acid strength. A more stable conjugate base corresponds to a stronger acid because the equilibrium of the dissociation reaction is shifted further towards the products. In the case of the tribromomethanesulfonate anion, the negative charge is delocalized across the three oxygen atoms of the sulfonate group and is further stabilized by the strong electron-withdrawing tribromomethyl group.

To place its acidity in context, we can compare it with its congeners. Methanesulfonic acid (CH₃SO₃H), which lacks electron-withdrawing halogens, is a strong acid with a pKa of approximately -2. umass.eduucla.edu The substitution of hydrogens with fluorine atoms to form trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) dramatically increases the acidity, resulting in a pKa value of approximately -14.7. atamanchemicals.comwikipedia.org This makes triflic acid one of the strongest known monoprotic Brønsted acids. nbinno.com Given that bromine is also a highly electronegative halogen, it is inferred that this compound would also possess a pKa value well within the superacid range.

The behavior of strong acids is also highly dependent on the solvent. pageplace.de In nonaqueous and organic media, this compound is expected to act as a potent protonating agent. wikipedia.org In polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide, where many mineral acids are only moderately strong, it would likely behave as a strong acid, capable of protonating even very weak bases. atamanchemicals.comwikipedia.org This high acidity makes it a powerful tool in organic synthesis for reactions that require a strong, non-nucleophilic proton source.

Table 1: Comparison of pKa Values for Methanesulfonic Acid and its Halogenated Congeners

Compound Name Chemical Formula pKa Value (approx.)
Methanesulfonic acid CH₃SO₃H -2 umass.eduucla.edu
Trifluoromethanesulfonic acid CF₃SO₃H -14.7 atamanchemicals.comwikipedia.org

| This compound | CBr₃SO₃H | Predicted to be in the superacid range (< -12) |

Role as a Catalyst or Intermediate in Organic Transformations (Inferred from Halogenated Methanesulfonic Acids)

The high Brønsted acidity of halogenated methanesulfonic acids makes them excellent catalysts for a wide array of organic reactions. researchgate.net By analogy, this compound is expected to be a highly effective catalyst, promoting transformations that are initiated by protonation.

Esterification, the reaction between a carboxylic acid and an alcohol, is a classic acid-catalyzed process. While mineral acids like sulfuric acid are traditionally used, sulfonic acids such as methanesulfonic acid and triflic acid are often preferred due to their high catalytic activity and reduced side reactions. wikipedia.org Triflic acid, in particular, is a widely used catalyst for esterification. guidechem.com The catalytic cycle involves the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol.

Given its predicted superacidic nature, this compound would be an exceptionally efficient catalyst for esterification reactions. Its strong protonating power would accelerate the rate-determining step, potentially allowing for reactions to occur under milder conditions (e.g., lower temperatures or shorter reaction times) compared to weaker acid catalysts.

Friedel-Crafts reactions, including alkylations and acylations, are fundamental methods for forming carbon-carbon bonds with aromatic rings. These reactions typically require a strong acid catalyst, which can be either a Lewis acid or a Brønsted acid. scispace.comrsc.org Triflic acid is a well-established and powerful Brønsted acid catalyst for Friedel-Crafts reactions. scispace.com It functions by activating the electrophile (e.g., an alkyl halide, alkene, or acyl halide), making it more reactive towards the aromatic nucleophile.

Considering the catalytic prowess of triflic acid in this context, this compound is inferred to be a highly promising catalyst for Friedel-Crafts type reactions. Its strong acidity would effectively generate the necessary carbocation or acylium ion intermediates that drive the electrophilic aromatic substitution. Furthermore, like the triflate anion, the tribromomethanesulfonate anion is expected to be non-nucleophilic and non-coordinating, which is a desirable characteristic for a catalyst's conjugate base as it prevents it from interfering with the reaction intermediates. nbinno.comsinocurechem.com

Acid-Base Equilibria and Dissociation Behavior in Solution (Inferred from Trichloromethanesulfonic Acid)

The acid-base equilibrium of this compound in a solvent (S) is defined by its dissociation:

CBr₃SO₃H + S ⇌ CBr₃SO₃⁻ + SH⁺

The position of this equilibrium is dictated by the acid's intrinsic strength and the basicity of the solvent. In aqueous solution, and other polar, basic solvents, the equilibrium is expected to lie almost completely to the right, indicating full dissociation. atamanchemicals.com This is analogous to the behavior of other superacids like triflic acid. chemicalbook.com

Information on trichloromethanesulfonic acid (CCl₃SO₃H) is also limited, but its structure, with three electron-withdrawing chlorine atoms, suggests it is also a very strong acid. nih.gov The dissociation behavior of these trihalogenated methanesulfonic acids is dominated by the stability of the trihalomethanesulfonate anion. The inductive effect of the halogens is paramount in stabilizing the negative charge on the conjugate base, thereby driving the dissociation. The study of acid-base equilibria in non-aqueous media can be complex, but it is anticipated that in most organic solvents, this compound would be significantly dissociated, providing a ready source of protons for chemical reactions. nih.govrsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Trifluoromethanesulfonic acid (Triflic acid)
Trichloromethanesulfonic acid
Methanesulfonic acid
Sulfuric acid
Acetonitrile
Dimethyl sulfoxide
Carboxylic acid
Alcohol
Alkyl halide
Alkene

Derivatives and Analogues of Tribromomethanesulfonic Acid

Synthesis and Characterization of Tribromomethanesulfonate Salts (Tribrates)

The synthesis of tribromomethanesulfonate salts, colloquially known as tribrates, is not well-documented in publicly available literature. However, analogous synthetic routes for other perhalogenated methanesulfonates, such as triflates (trifluoromethanesulfonates), can provide a theoretical framework. One potential pathway could involve the controlled oxidation of a suitable tribromomethyl sulfur precursor.

Characterization of the resulting tribrate anion (CBr₃SO₃⁻) would be crucial for confirming its successful synthesis. Standard analytical techniques would be employed for this purpose.

Table 1: Anticipated Analytical Data for a Generic Alkali Metal Tribrate (M-CBr₃SO₃)

Analytical TechniqueExpected Observations
Infrared (IR) Spectroscopy Strong absorption bands corresponding to the S=O stretching vibrations, likely in the 1300-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions. A distinct C-Br stretching frequency would also be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹³C NMR would show a characteristic signal for the tribromomethyl carbon, significantly shifted due to the presence of three electron-withdrawing bromine atoms.
Mass Spectrometry (MS) The mass spectrum would be expected to show the molecular ion peak corresponding to the tribromomethanesulfonate anion.
Elemental Analysis Would provide the empirical formula, confirming the ratio of carbon, bromine, sulfur, and oxygen.

The synthesis would likely require inert atmospheric conditions to prevent unwanted side reactions, and the resulting salts would be expected to be crystalline solids. Their solubility would likely vary depending on the counter-ion, with alkali metal salts potentially exhibiting some solubility in polar aprotic solvents.

Investigation of Organometallic Complexes Incorporating the Tribromomethanesulfonate Ligand

The tribromomethanesulfonate anion possesses the potential to act as a ligand in organometallic complexes. Its coordination to a metal center would likely occur through one or more of the oxygen atoms of the sulfonate group, functioning as a monodentate or bidentate ligand. The bulky and electron-withdrawing nature of the tribromomethyl group would significantly influence the electronic and steric properties of the resulting complex.

While no specific organometallic complexes containing the tribromomethanesulfonate ligand are prominently reported, the well-established field of triflate chemistry provides a basis for speculation. Triflate anions are known to be excellent leaving groups and weakly coordinating anions, which allows for the stabilization of highly reactive cationic organometallic species. It is plausible that the tribrate ligand could exhibit similar properties, potentially serving as a non-coordinating or weakly coordinating anion in various catalytic and synthetic applications. The synthesis of such complexes would likely involve salt metathesis reactions between a metal halide and a tribromomethanesulfonate salt.

Comparative Studies with Monobromo- and Dibromomethanesulfonic Acid Derivatives

Table 2: Predicted Trends in Properties of Brominated Methanesulfonic Acids

PropertyMonobromomethanesulfonic Acid (CH₂BrSO₃H)Dibromomethanesulfonic Acid (CHBr₂SO₃H)Tribromomethanesulfonic Acid (CBr₃SO₃H)
Acidity (pKa) Expected to be a strong acid.Expected to be a stronger acid than the monobromo derivative.Predicted to be the strongest acid in the series due to the maximum inductive effect of the three bromine atoms.
Leaving Group Ability of the Anion GoodBetterExcellent
Nucleophilicity of the Anion WeakWeakerWeakest
Thermal Stability ModerateLowerPotentially the lowest due to steric strain and the lability of the C-Br bonds.

The increasing number of bromine atoms would enhance the inductive electron-withdrawing effect, thereby increasing the acidity of the sulfonic acid and the stability of the corresponding conjugate base. This would also translate to an improved leaving group ability of the brominated methanesulfonate (B1217627) anions in nucleophilic substitution reactions.

Structure-Reactivity Relationships within Halogenated Methanesulfonate Families

The structure-reactivity relationships within the broader family of halogenated methanesulfonates are governed by a combination of steric and electronic effects. The nature and number of halogen atoms profoundly influence the properties of both the sulfonic acid and its corresponding anion.

Electronic Effects: The primary electronic effect is the inductive withdrawal of electron density by the electronegative halogen atoms. This effect stabilizes the sulfonate anion by delocalizing the negative charge, which in turn increases the acidity of the parent sulfonic acid. The magnitude of this effect increases with the number of halogen atoms and their electronegativity (F > Cl > Br > I).

Steric Effects: The size of the halogen atoms introduces steric bulk around the sulfonate group. In the case of tribromomethanesulfonate, the three large bromine atoms would create significant steric hindrance. This could influence its coordination chemistry, potentially favoring the formation of complexes with less sterically demanding metal centers or promoting its role as a non-coordinating anion. The steric strain might also contribute to lower thermal stability compared to less halogenated analogues.

Environmental Occurrence and Advanced Analytical Detection

Formation as a Byproduct in Water Disinfection Processes

While direct studies on the formation of tribromomethanesulfonic acid are limited, its genesis as a disinfection byproduct (DBP) is anticipated, particularly in processes like the electrochlorination of ballast water. Electrochlorination is a widely used method for treating ballast water to prevent the spread of invasive aquatic species. chemspider.com This process involves the electrolysis of seawater to produce active chlorine species, primarily hypochlorous acid and hypobromous acid, which act as powerful disinfectants. mdpi.com

The formation of brominated DBPs is a known consequence of water disinfection in bromide-rich waters such as seawater. researchgate.net During electrochlorination, the bromide ions naturally present in seawater are oxidized to bromine, which can then react with natural organic matter (NOM) to form a variety of brominated organic compounds. rsc.org Recent research has identified the formation of novel halogenated sulfonic acids in disinfected drinking water, suggesting that sulfur-containing organic matter can act as precursors to sulfonated DBPs. researchgate.netmdpi.comnih.gov It is hypothesized that methanesulfonic acid or other small organic sulfur compounds present in the water can undergo bromination during the disinfection process, leading to the formation of this compound. The reaction likely proceeds through the substitution of hydrogen atoms on the methyl group of methanesulfonic acid with bromine atoms.

The following table details the typical precursors and reaction conditions that can lead to the formation of brominated disinfection byproducts, including potentially this compound.

Precursor CategorySpecific ExamplesDisinfection ProcessKey Reaction Conditions
Natural Organic Matter (NOM)Humic acids, Fulvic acidsChlorination, ElectrochlorinationPresence of bromide, pH, temperature, disinfectant dose
Sulfur-Containing Organic MatterCysteine, Methionine, Methanesulfonic acidChlorination, OzonationPresence of bromide, oxidant concentration
Anthropogenic ContaminantsPharmaceuticals, PesticidesAdvanced Oxidation ProcessesUV irradiation, presence of catalysts

Advanced Mass Spectrometry Techniques for Identification and Quantification in Environmental Samples

The detection and quantification of emerging DBPs like this compound in complex environmental matrices necessitate the use of highly sensitive and selective analytical techniques. Advanced mass spectrometry (MS) methods are indispensable for this purpose. dphen1.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This high-resolution mass spectrometry technique provides extremely high mass accuracy, enabling the determination of elemental compositions of unknown compounds. nih.gov This capability is crucial for the tentative identification of novel DBPs like this compound in complex mixtures without the need for authentic standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers excellent chromatographic separation and high sensitivity for the analysis of polar and semi-volatile organic compounds. epa.gov This technique is well-suited for the quantification of trace levels of organic acids in water samples. libretexts.orgkromat.hu A UPLC-MS/MS method would likely involve a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) separation followed by detection using electrospray ionization (ESI) in negative ion mode, monitoring for specific precursor and product ion transitions of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): While less suitable for highly polar compounds like sulfonic acids without derivatization, GC-MS is a powerful tool for the analysis of more volatile DBPs. researchgate.netdigitellinc.com Derivatization to increase volatility could potentially allow for the analysis of this compound by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): General LC-MS techniques, particularly those coupled with high-resolution mass analyzers like Orbitrap or time-of-flight (TOF), are instrumental in the non-target screening and identification of unknown DBPs in environmental samples. dphen1.commdpi.com

The following table summarizes the key features of these advanced mass spectrometry techniques for the analysis of compounds like this compound.

TechniquePrincipleStrengths for this compound AnalysisLimitations
FT-ICR MSMeasures ion cyclotron resonance frequency to determine mass-to-charge ratio.Ultra-high mass resolution and accuracy for formula determination.High cost and complexity.
UPLC-MS/MSSeparates compounds by liquid chromatography and detects them by tandem mass spectrometry.High sensitivity, selectivity, and suitable for polar compounds.Requires authentic standards for absolute quantification.
GC-MSSeparates volatile compounds by gas chromatography and detects them by mass spectrometry.Excellent for volatile and semi-volatile DBPs.Requires derivatization for non-volatile compounds like sulfonic acids.
LC-MS (HRMS)Separates compounds by liquid chromatography and detects them with a high-resolution mass spectrometer.Ideal for non-target screening and identification of unknown polar compounds.Data analysis can be complex.

Environmental Fate and Transformation Pathways

The environmental fate of this compound is largely unknown due to the lack of specific studies. However, its chemical structure—a fully brominated methyl group attached to a sulfonic acid group—suggests it is likely to be persistent in the environment.

Degradation: Organohalogen compounds, particularly those with a high degree of halogenation, are often resistant to microbial degradation. researchgate.netacs.org The strong carbon-bromine bonds and the presence of the electron-withdrawing sulfonic acid group would likely make this compound recalcitrant to both biotic and abiotic degradation processes. Studies on short-chain perfluoroalkyl sulfonates (PFSAs), which are structurally analogous, have shown them to be highly resistant to microbial degradation. researchgate.netmdpi.comnih.gov

Persistence: Given its probable resistance to degradation, this compound is expected to be persistent in aquatic environments. Its high polarity, conferred by the sulfonic acid group, suggests it will be highly soluble in water and have a low tendency to adsorb to sediment or soil organic matter. wikipedia.org This would lead to its transport over long distances in water bodies.

Partitioning: The partitioning behavior of an organic compound between water and other environmental compartments is a key determinant of its fate. The octanol-water partition coefficient (Kow) is a common measure of a chemical's hydrophobicity. Due to the highly polar sulfonic acid group, this compound is expected to have a very low Kow value, indicating a strong preference for the aqueous phase. Consequently, it is unlikely to bioaccumulate significantly in aquatic organisms.

The following table outlines the predicted environmental fate characteristics of this compound based on its chemical structure and data from analogous compounds.

Environmental Fate ParameterPredicted Behavior of this compoundJustification
BiodegradationLow to negligibleHigh degree of bromination and presence of sulfonic acid group inhibit microbial attack.
Abiotic Degradation (e.g., Hydrolysis, Photolysis)Likely slowStrong carbon-bromine bonds are generally resistant to hydrolysis. Photodegradation potential is unknown but may be a minor pathway.
PersistenceHighExpected resistance to major degradation pathways.
Soil/Sediment Partitioning (Koc)LowHigh water solubility and polarity due to the sulfonic acid group.
Bioaccumulation Potential (BCF)LowLow lipophilicity (predicted low Kow) suggests limited uptake and accumulation in fatty tissues.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Enhanced Scalability

Current synthetic routes to tribromomethanesulfonic acid, such as the radical bromination of methane (B114726) to yield tribromomethane (bromoform), followed by a reaction with chlorosulfonic acid, provide a foundational method for its preparation. However, the scalability and efficiency of such processes remain key areas for future investigation. Research in this domain could focus on:

Continuous-Flow Synthesis: The development of continuous-flow reactor systems presents an opportunity to improve reaction yields, enhance safety profiles, and reduce waste generation. Such systems could allow for precise control over reaction parameters, leading to a more efficient and scalable production of this compound.

Alternative Halogenation and Sulfonation Reagents: Exploration of alternative brominating and sulfonating agents could lead to milder reaction conditions, higher selectivity, and a reduction in hazardous byproducts. Investigating direct C-H functionalization strategies for the introduction of the sulfonic acid moiety onto a tribromomethyl group could represent a significant synthetic advancement.

Purification and Characterization: Advanced purification techniques are crucial for obtaining high-purity this compound. Future research could focus on developing more efficient crystallization or chromatographic methods to remove impurities, which is critical for its application in sensitive catalytic systems.

A summary of a known synthetic precursor route is presented in Table 1.

PrecursorReagentProduct
Phenylmethanesulfonate (B8461500)Potassium hypobromite (B1234621) (KOBr)Phenyl tribromomethanesulfonate

This table outlines the synthesis of a precursor to the tribromomethanesulfonate anion.

Exploration of Catalytic Applications in Specific Organic Synthesis Domains

The catalytic potential of this compound is an area ripe for exploration. While its trifluoromethyl analogue, trifluoromethanesulfonic acid (TfOH), is a well-established superacid catalyst in numerous organic transformations, the catalytic activity of this compound is less understood. Future research should aim to:

Benchmark Catalytic Activity: Systematically comparing the catalytic efficacy of this compound against established Lewis and Brønsted acids in a variety of organic reactions would provide valuable insights into its potential advantages.

Asymmetric Catalysis: Investigating the use of this compound in combination with chiral ligands for asymmetric synthesis is a promising avenue. The steric and electronic properties of the tribromomethyl group could offer unique stereochemical control in reactions such as aldol, Mannich, and Diels-Alder reactions.

Heterogenization of the Catalyst: Immobilizing this compound on solid supports, such as polymers or inorganic materials, could lead to the development of recyclable and more environmentally benign catalyst systems. This would be particularly beneficial for large-scale industrial applications.

A known catalytic application of this compound is detailed in Table 2.

Reaction TypeCatalyst SystemOutcome
Mukaiyama Aldol ReactionThis compound with chiral ligandsOutperformed conventional Lewis acids like tin(IV) chloride (SnCl₄)

This table highlights a specific successful catalytic application of this compound.

In-depth Mechanistic Studies of its Role in Environmental Transformations

The environmental fate and impact of this compound are largely unknown. Given the persistence of other halogenated organic compounds, it is crucial to understand its behavior in various environmental compartments. Future research should focus on:

Photodegradation Studies: Investigating the photodegradation pathways of this compound under various environmentally relevant conditions (e.g., in the presence of photosensitizers, different pH values) will be essential to determine its atmospheric lifetime and potential for long-range transport.

Biotransformation Pathways: Assessing the potential for microbial degradation of this compound is critical. Identifying microorganisms and enzymatic pathways capable of cleaving the C-Br and C-S bonds would provide insights into its persistence and potential for bioremediation. The study of the metabolism of sulfonic acids by sulfate-reducing bacteria could provide a starting point for such investigations capes.gov.br.

Formation of Disinfection Byproducts: Research is needed to determine if this compound can act as a precursor for the formation of brominated disinfection byproducts in water treatment processes, a topic of concern for other brominated compounds.

Theoretical Prediction and Experimental Verification of New Derivatives with Unique Properties

The synthesis and characterization of novel derivatives of this compound could lead to materials with tailored properties for specific applications. A synergistic approach combining computational chemistry and experimental synthesis would be most effective:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, structural, and reactive properties of new tribromomethanesulfonate salts and esters. This can guide the synthesis of derivatives with desired characteristics, such as enhanced thermal stability, specific solubility profiles, or novel catalytic activities.

Synthesis of Novel Salts and Esters: The synthesis of a range of metal salts and organic esters of this compound would allow for a systematic study of how the counterion or ester group influences the compound's physical and chemical properties.

Spectroscopic and Structural Characterization: Thorough characterization of new derivatives using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be essential to confirm their structures and understand their fundamental properties.

Advanced Analytical Method Development for Ultra-Trace Detection and Isotopic Profiling

The development of sensitive and selective analytical methods is a prerequisite for studying the environmental fate and potential applications of this compound. Future research in this area should include:

Chromatography-Mass Spectrometry Methods: Developing robust methods using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the ultra-trace detection and quantification of this compound and its degradation products in complex matrices such as water, soil, and biological tissues.

Isotopic Labeling and Tracing: The use of stable isotope labeling, for instance with carbon-13 or deuterium, would be invaluable for mechanistic studies of its synthetic pathways, catalytic cycles, and environmental transformations. Isotopic analysis can provide unambiguous evidence for reaction mechanisms and metabolic pathways.

Reference Standards: The synthesis and certification of high-purity analytical standards, including isotopically labeled analogues, are crucial for accurate quantification and for enabling robust analytical method development and validation across different laboratories.

Q & A

Q. What are the recommended laboratory methods for synthesizing trifluoromethanesulfonic acid (TFMS) and its derivatives?

TFMS is typically synthesized via nucleophilic trifluoromethylation using reagents like the Ruppert–Prakash reagent (CF₃SiMe₃) under mild conditions . For glycosylation reactions, TFMS is employed as a catalyst (e.g., 0.28 mmol in CH₂Cl₂ with molecular sieves) to achieve high 1,2-cis selectivity in carbohydrate chemistry . Safety protocols, such as using dry solvents and molecular sieves, are critical to avoid side reactions .

Q. What safety protocols should be followed when handling TFMS in laboratory settings?

TFMS is highly corrosive and requires protective equipment (goggles, gloves, fume hoods). Storage should be in airtight containers away from moisture, with disposal via regulated chemical waste systems. Degradation over time necessitates periodic stability checks .

Q. How can researchers characterize the purity and stability of TFMS in synthetic applications?

Gas chromatography (GC) with specialized columns (e.g., SLB-IL111 or SP-2560) effectively resolves TFMS derivatives like fatty acid methyl esters (FAMEs) . Nuclear magnetic resonance (NMR) using internal standards (e.g., 3-(trimethylsilyl)propane-1-sulfonic acid) ensures accurate quantification .

Advanced Research Questions

Q. How can contradictory data on TFMS catalytic efficiency in glycosylation reactions be resolved?

Discrepancies in reaction yields may arise from trace moisture or improper sieves activation. Systematic replication under controlled conditions (e.g., anhydrous CH₂Cl₂, 4 Å molecular sieves pre-dried at 300°C) is recommended. Comparative studies using alternative catalysts (e.g., p-toluenesulfonic acid) can isolate TFMS-specific effects .

Q. What mechanisms explain TFMS's superior selectivity in electrophilic aromatic substitution compared to other acids?

TFMS’s strong acidity (pKa ~ -12) and low nucleophilicity minimize side reactions (e.g., sulfonation), enabling clean electrophilic activation. Its conjugate base (triflate) is resistant to oxidation, enhancing reaction reproducibility. Computational studies on carbocation stabilization further validate its role in Friedel-Crafts alkylation .

Q. What analytical strategies are effective for detecting TFMS degradation products in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is optimal for trace detection. TFMS’s environmental persistence requires studying soil mobility and bioaccumulation potential, though current data gaps necessitate ecotoxicological modeling .

Methodological Considerations

Parameter Example Conditions Evidence Source
Glycosylation Catalyst24.6 μL TFMS in 23.3 mL CH₂Cl₂, 4 Å sieves
GC Column SelectivitySLB-IL111 vs. SP-2560 for FAMEs resolution
Safety StorageAirtight, moisture-free, periodic checks

Key Challenges & Recommendations

  • Data Contradictions: Replicate reactions under standardized anhydrous conditions and validate via NMR/GC .
  • Environmental Impact: Prioritize studies on TFMS bioaccumulation and degradation pathways using LC-MS/MS .
  • Mechanistic Insights: Combine kinetic experiments with DFT calculations to elucidate carbocation intermediates .

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